Scabronine E is primarily isolated from the fruiting bodies of Sarcodon scabrosus, a fungus belonging to the family of hydnoid mushrooms. This species is found in various temperate regions and is noted for its unique biochemical properties, which include the production of bioactive diterpenes like scabronines.
Scabronine E falls under the category of cyathane diterpenoids, a class characterized by their complex polycyclic structures and significant biological activities. These compounds are often studied for their roles in promoting neuronal health and their potential as pharmacological agents.
The synthesis of scabronine E has been achieved through various methods, including total synthesis techniques that emphasize stereoselectivity and efficiency. The total synthesis typically involves several key steps:
For instance, the total synthesis of related scabronines has utilized methodologies that involve diastereoselective reactions to construct quaternary carbon centers critical for the biological activity of these compounds . The specific conditions and reagents can vary, but they often include catalysts that facilitate stereochemical control.
The molecular structure of scabronine E features a complex arrangement typical of cyathane diterpenoids. It consists of multiple fused rings with several stereocenters that contribute to its biological activity. The exact stereochemistry is crucial for its interaction with biological targets.
Spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to elucidate the structure of scabronine E. These methods provide detailed information about the arrangement of atoms within the molecule, confirming its identity and purity.
Scabronine E undergoes various chemical reactions that can modify its structure or enhance its biological properties. Notable reactions include:
The reactivity of scabronine E is influenced by its functional groups and stereochemistry, which can dictate how it interacts with enzymes or other biological molecules. Detailed kinetic studies may be performed to understand these interactions better.
The mechanism by which scabronine E exerts its effects involves several pathways:
Experimental data from studies indicate that treatment with scabronine E results in increased levels of neurotrophic factors in neuronal cultures, supporting its role in neuroprotection .
Scabronine E is typically characterized by:
The chemical properties include:
Relevant analyses often involve determining melting points, boiling points, and spectral data (NMR, IR) to confirm identity and assess purity.
Scabronine E has potential applications in:
The ongoing research into scabronine E underscores its significance as a promising compound in both basic research and therapeutic development contexts.
The discovery of cyathane diterpenoids traces back to 1971 when cyathin was isolated from Cyathus helenae. However, the "scabronine" family (A–J) emerged much later from chemical investigations of Sarcodon scabrosus fruiting bodies in the 1990s–2000s. Scabronine E was identified alongside analogs like scabronines A, G, and J during this period using bioactivity-guided fractionation. These compounds share a signature cyathane core but differ in substituents (e.g., epoxide positions, ester groups, hydroxylation patterns), which critically influence their neurotrophic potency [2] [4] [7]. Early structural elucidation relied heavily on 2D NMR (COSY, HMBC) and X-ray crystallography, revealing Scabronine E’s distinct functionalization at C-3, C-7, and C-15 compared to the highly potent methyl ester derivative of scabronine G [4] [7]. The scarcity of natural sources (0.001–0.01% yield from dried mushrooms) and synthetic complexity (15+ steps from Wieland-Miescher ketone) initially hindered research, driving efforts toward semi-synthetic optimization [4] [6].
Table 1: Key Structural Analogs of Scabronine E from Sarcodon scabrosus
Compound | Core Structure | Key Functional Groups | Relative Neurotrophic Activity |
---|---|---|---|
Scabronine A | 5-6-7 tricyclic | C-3 OH, C-7=O, C-15 α-OH | Moderate |
Scabronine E | 5-6-7 tricyclic | C-3 OH, C-7 epoxide, C-15 β-OH | Moderate-High |
Scabronine G | 5-6-7 tricyclic | C-3 OH, C-7=O, C-15 α-OCOCH₃ | High |
Scabronine J | 5-6-7 tricyclic | C-3 OH, C-14 enone | Low-Moderate |
Sarcodon scabrosus (Fr.) P. Karst., commonly termed the "bitter tooth fungus," is a basidiomycete mushroom indigenous to coniferous forests across Europe and Asia. It thrives in humus-rich, acidic soils under Pinus and Picea trees, forming ectomycorrhizal associations critical for nutrient exchange. Despite its intensely bitter taste (attributed to cyathane diterpenoids), S. scabrosus holds a niche in traditional medicine. Alpine communities historically used aqueous extracts to treat "nervous exhaustion" and age-related cognitive decline, though documented ethnopharmacological records remain sparse compared to related species like S. imbricatus [2] [5].
Phytochemical studies reveal S. scabrosus as a rich repository of bioactive diterpenoids and p-terphenyls. Scabronine E co-occurs with 50+ cyathane analogs in fruiting bodies, primarily concentrated in the cap and hymenium (spine-bearing layer). Biosynthetically, these derive from geranylgeranyl pyrophosphate (GGPP) via cyclization and oxidative modifications. Extraction typically involves methanol or ethyl acetate, followed by silica gel chromatography and HPLC. Yields vary seasonally, with autumn collections showing peak scabronine content [2] [7]. Contemporary "functional mushroom" markets utilize standardized S. scabrosus extracts, though Scabronine E itself remains non-commercialized due to low abundance.
Scabronine E stimulates glial cells (e.g., 1321N1 human astrocytoma) to secrete neurotrophic factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Interleukin-6 (IL-6). Mechanistic studies using scabronine analogs (e.g., scabronine G-ME) demonstrate a concentration-dependent (EC₅₀ ~10–50 μM) upregulation of NGF/BDNF mRNA and protein secretion within 6–24 hours. This activity is mediated via Protein Kinase C-zeta (PKC-ζ) activation—an atypical PKC isoform—triggering a signaling cascade:
Table 2: Neurotrophic Factors Induced by Scabronine E and Analogs in 1321N1 Astrocytoma Cells
Neurotrophic Factor | mRNA Upregulation | Protein Secretion Increase | Primary Signaling Pathway |
---|---|---|---|
NGF | 3.5-fold | 2.8-fold | PKC-ζ → NF-κB |
BDNF | 2.1-fold | 1.9-fold | PKC-ζ → NF-κB |
IL-6 | 4.0-fold | 3.2-fold | PKC-ζ → NF-κB |
Functionally, conditioned medium from Scabronine E-treated astrocytes induces robust neurite outgrowth in PC-12 pheochromocytoma cells—a hallmark of NGF bioactivity. Unlike direct NGF administration, scabronines bypass the blood-brain barrier limitation by acting as indirect inducers. This paradigm positions Scabronine E as a potential prototype for orally bioavailable neurotrophic enhancers, though in vivo validation specific to Scabronine E remains ongoing [1] [3] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1